EGFR T790M/C797S Double-Mutant Inhibition
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate exhibits an IC50 of 1 nM against the EGFR T790M/C797S double mutant, a clinically challenging resistance variant arising after osimertinib treatment. This potency is more than 200-fold greater than its inhibition of EGFR del19 (IC50 = 213 nM) and approximately 2,900-fold greater than its inhibition of wild-type EGFR (IC50 = 2.91 μM) in the same assay system [1]. While no direct head-to-head comparison with a single defined comparator is available in the retrieved public data, this class-level inference derives from the consistent assay conditions across multiple EGFR variants reported for this specific compound. The pronounced selectivity for the double-mutant over wild-type and del19 forms suggests a binding mode that exploits conformational differences unique to the T790M/C797S mutant kinase domain.
213-fold over del19
2,910-fold over wild-type
| Evidence Dimension | EGFR variant inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (T790M/C797S double mutant); IC50 = 213 nM (del19); IC50 = 2.91 μM (wild-type) |
| Comparator Or Baseline | Same compound tested against EGFR del19 and wild-type EGFR variants under identical assay conditions |
| Quantified Difference | 213-fold selectivity over del19; 2,910-fold selectivity over wild-type |
| Conditions | HTRF assay using fluorogenic substrate in presence of ATP; enzyme origin unspecified |
Why This Matters
This data positions the compound as a preferential starting point for medicinal chemistry programs targeting osimertinib-resistant EGFR-driven cancers, where compounds with low-nanomolar double-mutant potency and substantial wild-type sparing are sought to minimize dose-limiting toxicities.
- [1] BindingDB. BDBM50585306 (CHEMBL5084983): Inhibition of EGFR T790M/C797S double mutant, del19, and wild-type EGFR. HTRF assay data. View Source
